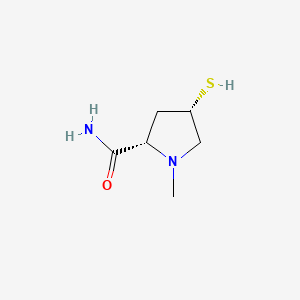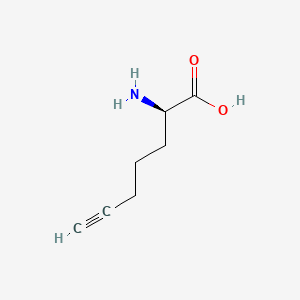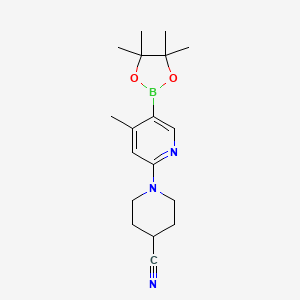
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S . It is a derivative of naphthalene, which is the simplest polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride consists of a tetrahydronaphthalene ring with a methoxy group at the 4-position and a sulfonyl chloride group at the 1-position . The InChI code for this compound is1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is 260.74 g/mol . It has a topological polar surface area of 51.8 Ų and a complexity of 336 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 260.0273931 g/mol .Aplicaciones Científicas De Investigación
Novel Synthesis of Pharmaceutical Compounds
Omeprazole Synthesis and Impurities : This compound has been studied in the context of synthesizing omeprazole, a widely used proton pump inhibitor for treating acid-related stomach issues. The synthesis process involves several steps, including the use of sulfonyl chlorides. Omeprazole and its impurities have significant pharmaceutical applications, highlighting the critical role of sulfonyl chlorides in developing anti-ulcer drugs. The study discusses various pharmaceutical impurities and their synthesis, demonstrating the importance of sulfonyl chlorides in creating standard impurities for research and quality control (S. Saini et al., 2019).
Chemical and Medicinal Applications of Sulfonamides
Sulfonamide Chemistry and Applications : Sulfonamides, which are derived from sulfonyl chlorides, exhibit a wide range of biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is relatively straightforward and yields a variety of derivatives from amines and sulfonyl chlorides. This review discusses the importance of sulfonamides in medicinal chemistry, underscoring the versatility and significance of sulfonyl chloride derivatives in drug development (Helloana Azevedo-Barbosa et al., 2020).
Environmental and Industrial Applications
Environmental Treatment Technologies : The compound and its related derivatives have potential applications in environmental science, particularly in treating industrial wastewater containing non-biodegradable surfactants. Research has focused on mechanisms and technologies for purifying industrial wastewater, demonstrating the environmental significance of sulfonyl chloride derivatives in treating pollutants (A. K. Pikaev et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHMLFUSKCACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679730 |
Source


|
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
CAS RN |
1211487-94-3 |
Source


|
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





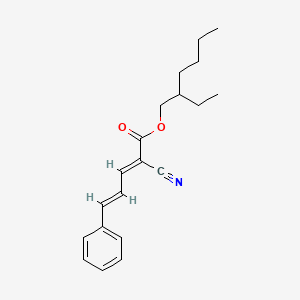
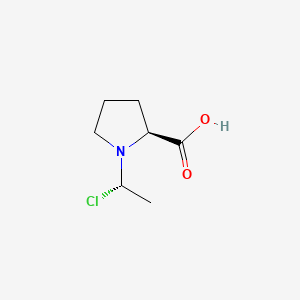

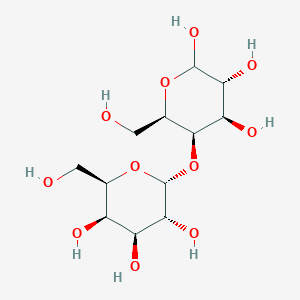
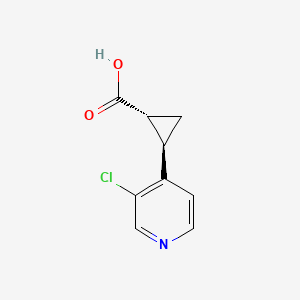
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)

